2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-oxo-2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]amino]benzoic acid is an amidobenzoic acid.
Scientific Research Applications
Antimicrobial Activities
Benzothiazole-imino-benzoic acid derivatives, including those similar to 2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid, have been found to exhibit significant antimicrobial activities. Studies demonstrate that these compounds, especially when complexed with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), show potent activity against bacterial strains causing infections in various parts of the human body, including the mouth, lungs, gastrointestinal tract, and against nosocomial infections (Mishra et al., 2019).
Anticonvulsant and Neuroprotective Effects
Certain N-(substituted benzothiazol-2-yl)amide derivatives, which are structurally related to this compound, have been evaluated for their anticonvulsant and neuroprotective effects. One such compound showed significant effectiveness as an anticonvulsant and also exhibited neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential as a lead in the search for anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Antiparasitic Properties
Research into benzothiazoles and their derivatives has shown that these compounds can have significant antiparasitic properties. In particular, compounds structurally related to this compound were found to be effective against parasites such as Leishmania infantum and Trichomonas vaginalis, with certain derivatives exhibiting promising activity and low toxicity (Delmas et al., 2002).
Anti-inflammatory and Cardiovascular Effects
Compounds derived from benzothiazole, like this compound, have been studied for their anti-inflammatory activities. Some derivatives have shown potential in anti-inflammatory applications without adverse effects on myocardial function, indicating their potential use in the treatment of inflammation-related conditions (Lynch et al., 2006).
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain benzothiazole compounds can induce apoptosis in cancer cells, including leukemia cells, by elevating reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and activating key apoptotic pathways (Repický et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives have been used as corrosion inhibitors, particularly for carbon steel in acidic environments. Their efficiency in preventing steel corrosion, potentially through adsorption on metal surfaces, highlights their utility in industrial applications (Hu et al., 2016).
Properties
Molecular Formula |
C16H12N2O4S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-14(17-11-6-2-1-5-10(11)15(20)21)9-18-12-7-3-4-8-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |
InChI Key |
PWWSVIPEGABCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.